molecular formula C13H11ClN2O2 B11856234 Benzyl 4-amino-6-chloronicotinate

Benzyl 4-amino-6-chloronicotinate

Cat. No.: B11856234
M. Wt: 262.69 g/mol
InChI Key: JVWZGOYYSMTCBD-UHFFFAOYSA-N
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Description

Benzyl 4-amino-6-chloronicotinate is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69 g/mol . This compound is characterized by the presence of a benzyl group attached to a nicotinate moiety, which is further substituted with an amino group at the 4-position and a chlorine atom at the 6-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-amino-6-chloronicotinate typically involves the condensation of 4-amino-6-chloronicotinic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-amino-6-chloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions include various substituted nicotinates, amides, and arylated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 4-amino-6-chloronicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-amino-6-chloronicotinate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl and chloronicotinate moieties can interact with hydrophobic and aromatic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

    Benzyl nicotinate: Similar in structure but lacks the amino and chlorine substituents.

    4-amino-6-chloronicotinic acid: Lacks the benzyl ester group.

    Benzyl 4-aminonicotinate: Similar but lacks the chlorine substituent.

Uniqueness: Benzyl 4-amino-6-chloronicotinate is unique due to the presence of both the amino and chlorine substituents on the nicotinate moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

benzyl 4-amino-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C13H11ClN2O2/c14-12-6-11(15)10(7-16-12)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,16)

InChI Key

JVWZGOYYSMTCBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2N)Cl

Origin of Product

United States

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